molecular formula C21H48N4 B14464120 N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine CAS No. 67228-82-4

N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine

Cat. No.: B14464120
CAS No.: 67228-82-4
M. Wt: 356.6 g/mol
InChI Key: ZBANBCUCWQAJAD-UHFFFAOYSA-N
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Description

N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is a compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both aminopropyl and dodecylamino groups, making it a valuable component in numerous chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the dodecylamino group provides hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .

Comparison with Similar Compounds

  • N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine
  • N~1~-(3-Aminopropyl)-N~3~-[3-(octylamino)propyl]propane-1,3-diamine
  • N~1~-(3-Aminopropyl)-N~3~-[3-(hexylamino)propyl]propane-1,3-diamine

Comparison: Compared to similar compounds, N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is unique due to its longer dodecyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. The presence of multiple amino groups also allows for versatile chemical modifications and functionalization .

Properties

CAS No.

67228-82-4

Molecular Formula

C21H48N4

Molecular Weight

356.6 g/mol

IUPAC Name

N'-[3-[3-(dodecylamino)propylamino]propyl]propane-1,3-diamine

InChI

InChI=1S/C21H48N4/c1-2-3-4-5-6-7-8-9-10-11-16-23-18-13-20-25-21-14-19-24-17-12-15-22/h23-25H,2-22H2,1H3

InChI Key

ZBANBCUCWQAJAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCNCCCNCCCN

Origin of Product

United States

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